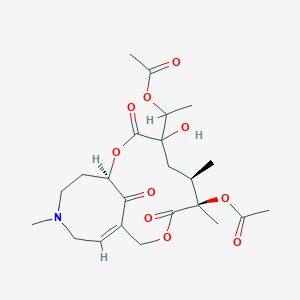
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside
Descripción general
Descripción
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is a significant compound in the field of biomedicine . It exhibits intricate properties that make it crucial for the advancement of therapeutic interventions targeted at afflictions such as cancer and diabetes .
Synthesis Analysis
This compound plays a pivotal role in the synthesis of glycosides and additional pharmaceuticals derived from carbohydrates . It facilitates the management of a myriad of recalcitrant infections and metabolic abnormalities prevalent in drug-resistant cases .Molecular Structure Analysis
The molecular formula of this compound is C47H46O6 . It has a molecular weight of 706.86 . The SMILES string representation of the molecule is CO[C@@H]1C@HC@@HC@HC@@H(C6=CC=CC=C6)C7=CC=CC=C7)O1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, its role in the synthesis of glycosides and other carbohydrate-derived pharmaceuticals is highlighted .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 706.86 . It exhibits optical activity with [α]22/D +14.0, c = 0.5% in chloroform . Its melting point is greater than 300°C, and it should be stored at a temperature below -20°C .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- It's used in the synthesis of d-glucuronic acid derivatives protected with hydrogenolyzable groups, useful in various chemical transformations (Zissis & Fletcher, 1970).
- The compound plays a role in the stepwise synthesis of methyl α-isomaltooligoside derivatives, demonstrating its utility in the formation of complex carbohydrate structures (Eby & Schuerch, 1976).
Synthesis of Blocked Trisaccharide Analogue
- It is integral in the synthesis of blocked trisaccharide analogues related to bacterial O-antigens, which has implications in immunology and microbiology (Srivastava, Khare & Khare, 2009).
Glucosylation Studies
- Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is used in studies exploring D-glucosylation, which is vital for understanding glycosidic bond formation in biochemistry (Koto, Yago, Zen, Tomonaga & Shimada, 1986).
Synthesis of Sugar Sulfonic Acids
- This compound assists in the synthesis of sugar sulfonic acids, which are important in the study of glycosaminoglycans and oligosaccharide ligands (Lipták, Balla, Jánossy, Sajtos & Szilágyi, 2004).
Synthesis of Specific Oligosaccharides
- It is crucial in the synthesis of specific oligosaccharides containing antigenic structures, contributing to vaccine and immunotherapy research (Jain & Matta, 1992).
Spectroscopy and Structure Elucidation
- This compound is used in spectroscopy for structural elucidation of carbohydrates, critical in understanding carbohydrate chemistry at a molecular level (Horton & Lauterbach, 1975).
Safety and Hazards
Users should avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Given its significant role in the synthesis of glycosides and other pharmaceuticals derived from carbohydrates, Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is likely to continue to be a focus of research in the biomedical sector . Its potential for the advancement of therapeutic interventions for various diseases, including cancer and diabetes, suggests promising future directions .
Mecanismo De Acción
Target of Action
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside is a complex organic compound that plays a pivotal role in the synthesis of glycosides and additional pharmaceuticals derived from carbohydrates . It is recognized as an indispensable compound within the biomedical sector .
Mode of Action
The compound interacts with its targets by leveraging its distinct attributes. It facilitates the management of a myriad of recalcitrant infections and metabolic abnormalities prevalent in drug-resistant cases . The exact mode of action is complex and depends on the specific biochemical pathways it affects.
Biochemical Pathways
The compound affects various biochemical pathways, primarily those involving the synthesis of glycosides and other carbohydrate-derived pharmaceuticals . The downstream effects of these pathways can lead to the management of various ailments, including infections and metabolic abnormalities .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in the synthesis of glycosides and other pharmaceuticals . These effects can help manage various infections and metabolic abnormalities .
Análisis Bioquímico
Biochemical Properties
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-A-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates. Additionally, this compound can inhibit certain enzymes, such as glycosidases, by binding to their active sites and preventing substrate access .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as glycosidases and glycosyltransferases, thereby inhibiting or enhancing their activity. Additionally, it can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosides and other carbohydrate derivatives. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular size, solubility, and affinity for transporters .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context. Studies have shown that it can localize to the cytoplasm, nucleus, and other organelles, depending on the specific cellular conditions .
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3/t42-,43-,44+,45-,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWIUINDNNLVIG-PSKPMRIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141481 | |
| Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18685-19-3 | |
| Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18685-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3,4-tris-O-(phenylmethyl)-6-O-(triphenylmethyl)-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)



![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)
![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)



![6-Oxa-8-azaspiro[4.5]decan-7-one,10-ethyl-(8CI)](/img/no-structure.png)
![7-Fluoro-4-nitro-1h-benzo[d]imidazole](/img/structure/B579356.png)
